REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4]Cl.[P:11](OCC)([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])=[O:12]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4][P:11](=[O:12])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]
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Name
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|
Quantity
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1200 g
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Type
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reactant
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Smiles
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ClC1=C(CCl)C(=CC=C1)Cl
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Name
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triethyl phosphate
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Quantity
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1115 g
|
Type
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reactant
|
Smiles
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P(=O)(OCC)(OCC)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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thermometer and reflux condenser
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated for a period of 60 minutes until the temperature
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Duration
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60 min
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Type
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CUSTOM
|
Details
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reached 195° C
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Type
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TEMPERATURE
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Details
|
After this time the mixture was cooled
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Type
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DISTILLATION
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Details
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distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CP(OCC)(OCC)=O)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |